N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (referred to as F0451-2187 in structural studies) is a synthetic compound featuring a benzodioxine core fused with a carboxamide group. Its structural uniqueness lies in the combination of the benzodioxine scaffold (a bicyclic ether) and the sulfonamide group, which may enhance binding to enzymatic active sites while maintaining favorable pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c16-23(19,20)11-7-5-10(6-8-11)17-15(18)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQKWLBAVBNPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is the Carbonic Anhydrase 2 enzyme. This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many biological processes.
Biological Activity
N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure and Properties
- Molecular Formula : C14H14N2O4S
- Molecular Weight : 306.34 g/mol
- IUPAC Name : N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
The compound features a benzodioxine core with an amino and sulfonyl functional group, which may contribute to its biological properties.
Biological Activity Overview
This compound has been evaluated for several biological activities:
1. Antidiabetic Activity
A study focusing on derivatives of benzodioxine compounds highlighted the anti-diabetic potential of related structures. The synthesized compounds exhibited weak to moderate inhibitory effects on the α-glucosidase enzyme, which is crucial for glucose metabolism. The most active derivatives had IC50 values ranging from 81.12 µM to 86.31 µM compared to acarbose (IC50 = 37.38 µM) .
2. Adrenoreceptor Antagonism
Research on structure-activity relationships indicated that modifications in the benzodioxine structure could enhance selectivity and potency as alpha-adrenoreceptor antagonists. Compounds similar to N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine demonstrated significant selectivity for alpha 1-adrenoreceptors over alpha 2-adrenoreceptors .
3. Cytotoxicity Studies
Preliminary cytotoxicity assays have suggested that certain derivatives could possess anticancer properties. However, specific data on this compound's cytotoxic effects remain sparse and warrant further investigation.
Case Studies and Experimental Findings
Several studies have focused on the biological implications of compounds related to N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine:
The biological activity of N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine is likely mediated through interactions with specific receptors or enzymes involved in metabolic pathways. The presence of the sulfonamide group may enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted benzodioxine carboxamides , which exhibit diverse biological activities depending on the substituents on the phenyl ring. Below is a comparative analysis with key analogues:
Key Comparative Insights
Substituent Impact on Binding Affinity: The aminosulfonyl group in F0451-2187 enables strong hydrogen bonding with the Zika MTase active site (e.g., Lys61 and Asp146 residues), critical for its inhibitory activity . The nitro group in the 4-nitrophenyl derivative lacks hydrogen-bond donors, rendering it inactive against MTase despite structural similarity .
Pharmacokinetic Properties :
- Lipophilicity : The trifluoromethyl analogue (logP ~3.2) exhibits higher membrane permeability than F0451-2187 (logP ~1.8) but risks off-target interactions .
- Solubility : The sulfonamide group in F0451-2187 enhances aqueous solubility (cLogS ≈ -3.5) compared to the nitro-substituted variant (cLogS ≈ -4.2) .
Therapeutic Applications: F0451-2187 targets viral enzymes, while the pyrazole-substituted derivative is optimized for ocular penetration in glaucoma therapy . This highlights how minor structural changes redirect biological activity.
Synthetic Accessibility :
- The nitro and trifluoromethyl derivatives are easier to synthesize via straightforward aromatic substitution, whereas sulfonamide installation requires sulfonyl chloride intermediates, complicating scalability .
Research Limitations
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can yield and purity be maximized?
The synthesis typically involves multi-step protocols, including:
- Intermediate formation : Start with the preparation of the benzodioxine-carboxylic acid chloride, followed by coupling with 4-(aminosulfonyl)aniline under Schotten-Baumann conditions .
- Reaction optimization : Use bases like triethylamine in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
- Yield enhancement : Control stoichiometry (1:1.2 molar ratio of acid chloride to amine) and maintain low temperatures (0–5°C) during coupling steps .
Q. How does the structural configuration of this compound influence its physicochemical properties and reactivity?
Key structural features include:
- Benzodioxine ring : Provides rigidity and influences π-π stacking interactions in biological targets .
- Aminosulfonyl group : Enhances solubility in polar solvents (e.g., DMSO, water) and participates in hydrogen bonding .
- Carboxamide linkage : Stabilizes the molecule against metabolic degradation, as seen in analogous compounds .
Experimental data (e.g., logP ~2.1, aqueous solubility ~1.2 mg/mL at pH 7.4) suggest balanced lipophilicity for membrane permeability .
Q. What standard analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR to confirm regiochemistry of substituents (e.g., benzodioxine ring protons at δ 4.2–4.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 375.09) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar benzodioxine derivatives .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate interactions between this compound and biological targets like DprE1 or α1A-adrenoceptors?
- Target selection : Prioritize enzymes with known roles in disease (e.g., DprE1 for tuberculosis, α1A-adrenoceptors for hypertension) .
- Software tools : Use AutoDock4 with flexible side-chain parameters to model ligand-receptor binding .
- Validation : Compare docking scores (e.g., binding energy ≤−8.5 kcal/mol) with experimental IC values from enzymatic assays .
Example : A benzodioxine-carboxamide analog showed a docking score of −9.2 kcal/mol with DprE1, correlating with an IC of 0.8 μM .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure plasma stability (e.g., t >4 hours in rat plasma) and tissue distribution .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., sulfonamide oxidation products) .
- Dose optimization : Adjust dosing regimens based on bioavailability (e.g., 45% in murine models) to align in vitro IC with effective plasma concentrations .
Q. How can structural modifications improve selectivity for specific biological targets?
- SAR analysis : Test derivatives with:
- Data-driven design : Prioritize modifications that improve selectivity ratios (e.g., >100-fold for DprE1 over human carbonic anhydrase) .
Q. What experimental controls are critical when assessing this compound’s antimicrobial or anticancer activity?
- Positive controls : Use established inhibitors (e.g., isoniazid for tuberculosis, doxorubicin for cancer) to validate assay conditions .
- Cytotoxicity assays : Include mammalian cell lines (e.g., HEK293) to distinguish target-specific activity from general toxicity .
- Resistance studies : Monitor MIC shifts after serial passages to evaluate resistance development in bacterial models .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
